2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
Overview
Description
2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol: is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a phenyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol involves the reaction of 4,6-dichloropyrimidine with this compound in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction is typically stirred at 40-45°C for 6 hours and then quenched with water .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The presence of the trifluoromethyl group and pyrazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and pyrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to design and synthesize new therapeutic agents. Its structural features may contribute to improved pharmacokinetic properties and target specificity.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the pyrazole ring may interact with enzymes or receptors. These interactions can modulate biological activity and contribute to the compound’s effects.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-phenylethanol: Lacks the pyrazole ring, which may result in different chemical and biological properties.
1-(2-Pyrazol-1-yl-phenyl)ethanol: Does not contain the trifluoromethyl group, potentially affecting its lipophilicity and metabolic stability.
2,2,2-Trifluoro-1-(2-pyridyl)ethanol: Contains a pyridine ring instead of a pyrazole ring, leading to different reactivity and applications.
Uniqueness: 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol is unique due to the combination of the trifluoromethyl group and the pyrazole ring. This structural arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-pyrazol-1-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWJLRJAHMYYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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